molecular formula C14H16N4O4S B2828270 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one CAS No. 2309572-97-0

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one

Cat. No.: B2828270
CAS No.: 2309572-97-0
M. Wt: 336.37
InChI Key: FPLDWWRFTZZKPO-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one is a synthetic chemical hybrid designed for advanced pharmaceutical and biological research. This compound integrates a 3,5-dimethylisoxazole moiety connected via a sulfonyl linker to a piperazinone core, which is further functionalized with a pyridyl group. This molecular architecture is characteristic of scaffolds investigated for their potential as multi-target agents, particularly in the development of novel antibacterial therapies . The piperazine derivative serves as a privileged structure in medicinal chemistry, often contributing to significant biological activity and favorable pharmacokinetic properties. Researchers can utilize this compound as a key intermediate or a starting point for probing new biological pathways. Its structural features make it a valuable tool for investigating strategies to overcome antibiotic resistance, especially against challenging Gram-negative and Gram-positive ESKAPE pathogens, by potentially disrupting multiple cellular targets simultaneously . The presence of the sulfonyl group can enhance binding affinity and selectivity, making this compound a sophisticated probe for studying enzyme inhibition and receptor interactions within a strictly controlled research environment.

Properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-pyridin-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-10-14(11(2)22-16-10)23(20,21)17-7-8-18(13(19)9-17)12-5-3-4-6-15-12/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLDWWRFTZZKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the 3,5-Dimethyl-1,2-oxazole Ring: This can be achieved through the cyclization of appropriate precursors under mild conditions.

    Introduction of the Sulfonyl Group: The oxazole ring is then sulfonylated using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the Piperazin-2-one Core: The sulfonylated oxazole is then reacted with a piperazin-2-one derivative, often under conditions that facilitate nucleophilic substitution.

    Introduction of the Pyridin-2-yl Group: Finally, the pyridin-2-yl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Formation of the Piperazin-2-one Core

The synthesis typically begins with the construction of the piperazin-2-one framework. This is often achieved through cyclization reactions involving piperazine derivatives. For example:

  • Reaction of piperazine with a carbonyl reagent (e.g., phosgene or carbonyl chloride) to form the lactam (piperazin-2-one) structure.

  • Oxidative cyclization of piperazine derivatives under controlled conditions to ensure selective lactam formation.

Attachment of the Pyridin-2-yl Group

The pyridin-2-yl substituent is introduced at the piperazine nitrogen:

  • Alkylation or acylation : Substitution reactions (e.g., using alkyl halides or acylating agents) to functionalize the piperazine nitrogen.

  • Cross-coupling reactions : Transition metal-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) for efficient attachment of the pyridin-2-yl group.

Nucleophilic Substitution

The piperazine amine acts as a nucleophile in reactions with electrophilic reagents:

  • Sulfonyl chloride reaction : The lone pair on the piperazine nitrogen attacks the sulfur of the sulfonyl chloride, displacing the chloride ion .

  • Cyclization : Intramolecular attack of the amine on a carbonyl group (e.g., in phosgene-treated piperazine) forms the lactam ring.

Electrophilic Aromatic Substitution (EAS)

The pyridin-2-yl group may participate in EAS reactions due to its electron-deficient aromatic ring:

  • Directed ortho-metallation : Coordination of transition metals to the pyridine nitrogen facilitates regioselective substitution.

Hydrolytic Reactions

The sulfonamide bond is relatively stable but can hydrolyze under extreme conditions:

  • Acidic or basic conditions : Potential cleavage of the sulfonamide to yield the corresponding amine and sulfonic acid.

Chromatography

  • HPLC : Used to assess purity and quantify reaction yields.

  • TLC : Monitors reaction progress by tracking spot development.

Spectroscopic Techniques

  • 1H NMR : Identifies proton environments, confirming structural integrity (e.g., signals for aromatic protons in the pyridine ring) .

  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Comparison of Reaction Conditions Across Sources

Reaction Step Reagents Conditions Yield Source
Sulfonyl chloride formationChlorosulfonic acid, SOCl2Dry acetonitrile, pyridine as base 70–85%
Piperazine sulfonationSulfonyl chloride, pyridineRoom temperature, 2–4 hours 60–80%
Pyridin-2-yl attachmentPyridine-2-boronic acid, Pd(0)Suzuki coupling, refluxing dioxane50–70%

Challenges and Optimization Strategies

  • Side reactions : Uncontrolled cyclization or over-alkylation of the piperazine nitrogen can reduce yields.

  • Purification : Column chromatography (e.g., silica gel) or crystallization is critical to isolate the target compound .

Biological and Chemical Implications

The compound’s sulfonyl group enhances hydrogen bonding, while the pyridine moiety provides π-π stacking potential. These features suggest applications in enzyme inhibition or receptor targeting.

Scientific Research Applications

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is investigated for its use in industrial processes, such as the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyridin-2-yl group can facilitate binding to nucleic acids or other biomolecules, enhancing the compound’s biological activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Structural Analysis : X-ray crystallography (using SHELX software, as in ) could resolve conformational details, particularly the sulfonyl group’s orientation .
  • Bioactivity Data : Direct pharmacological data for the target compound are absent in the provided evidence. Future studies should evaluate kinase inhibition, thrombomodulation, and ADMET properties.

Biological Activity

The compound 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural properties, and biological activities of this compound, drawing from diverse research findings.

Synthesis and Structural Properties

The synthesis of this compound typically involves the reaction of a sulfochloride with a suitable piperazine derivative in the presence of a base. The resulting product has been characterized using various spectroscopic techniques including 1H^1H NMR, 13C^{13}C NMR, and mass spectrometry. The spatial structure has been elucidated through X-ray diffraction analysis, revealing significant details about the molecular conformation and electronic properties that influence its biological activity .

Hemorheological Activity

One of the notable biological activities of this compound is its hemorheological activity , which refers to its effects on blood flow properties. In studies comparing it to the established angioprotector pentoxifylline , the compound exhibited comparable efficacy in improving blood rheology. This suggests potential applications in treating vascular disorders .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary screening indicated that derivatives containing similar sulfonyl groups demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . However, specific data on the antibacterial efficacy of this compound itself remains limited .

Enzyme Inhibition

In addition to its antibacterial effects, this compound has been investigated for its potential as an enzyme inhibitor . Studies have shown that related compounds exhibit strong inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for neurodegenerative conditions like Alzheimer's disease . The compound's sulfonamide moiety is believed to contribute significantly to this activity .

Case Study: Hemorheological Properties

A study conducted on the hemorheological properties of similar compounds indicated that modifications in the sulfonamide structure could enhance blood flow parameters significantly. The results suggested that the introduction of the isoxazole ring increases electron density, which may improve interaction with biological targets involved in blood viscosity regulation .

Research Findings on Antibacterial Efficacy

A comparative analysis of various piperazine derivatives showed that those with sulfonyl substitutions had enhanced antibacterial activities. For instance, compounds structurally similar to this compound demonstrated IC50 values ranging from 0.63 to 6.28 µM against different bacterial strains, indicating promising therapeutic potentials .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a buffer solution of ammonium acetate (pH 6.5) is recommended for purity analysis, as validated in pharmacopeial protocols . Structural confirmation should employ nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), with cross-referencing to impurity profiling methods used for analogous piperazinyl compounds .

Q. What synthetic strategies are employed for constructing the piperazin-2-one core in this compound?

  • Methodological Answer : The piperazin-2-one core can be synthesized via cyclization of amino-alcohol precursors or sulfonylation of preformed piperazine derivatives. For example, sulfonyl group introduction to the oxazole ring requires controlled reaction conditions (e.g., sulfonic acid chlorides in anhydrous solvents), as demonstrated in structurally related compounds .

Q. What in vitro assays are commonly used to assess the biological activity of piperazin-2-one derivatives?

  • Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) and antimicrobial susceptibility testing (MIC/MBC determination) are standard. For receptor-binding studies, radioligand displacement assays using 4-(4-methoxyphenyl)piperazine analogs provide methodological templates .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental stability and degradation pathways of this compound?

  • Methodological Answer : Adopt a multi-phase approach:

  • Phase 1 : Laboratory studies to determine hydrolysis rates under varying pH and temperature, using protocols from Project INCHEMBIOL .
  • Phase 2 : Simulated environmental matrices (soil/water systems) to assess biotic degradation via microbial consortia.
  • Phase 3 : High-resolution mass spectrometry (HRMS) to identify transformation products and quantify persistence .

Q. What experimental frameworks are suitable for resolving contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Validate results using complementary techniques (e.g., cell-based vs. cell-free assays).
  • Dose-Response Curves : Ensure consistency in IC50/EC50 values across replicates, applying split-plot experimental designs to control variability .
  • Data Normalization : Use reference standards (e.g., 2-[4-(4-sulfamoylphenyl)piperazin-1-yl]pyridine-3-carboxylic acid) to calibrate assay sensitivity .

Q. How can researchers integrate computational modeling with experimental data to predict the compound's pharmacokinetic properties?

  • Methodological Answer :

  • Step 1 : Perform molecular docking to identify potential protein targets (e.g., serotonin or dopamine receptors linked to piperazine pharmacophores) .
  • Step 2 : Use quantitative structure-activity relationship (QSAR) models to predict absorption/distribution parameters.
  • Step 3 : Validate predictions with in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) .

Q. When encountering discrepancies in solubility data under varying pH conditions, what methodological approaches should be prioritized?

  • Methodological Answer :

  • Controlled Buffer Systems : Replicate experiments using standardized buffers (e.g., ammonium acetate, pH 6.5) to minimize variability .
  • Solubility-Enhancing Agents : Test co-solvents (e.g., DMSO/PEG mixtures) under physiologically relevant conditions.
  • Statistical Analysis : Apply multivariate regression to isolate pH-dependent effects from experimental noise .

Notes on Data Contradiction and Theoretical Frameworks

Q. How should researchers address conflicting results in the compound’s reactivity during sulfonylation reactions?

  • Methodological Answer :

  • Mechanistic Studies : Use kinetic isotope effects (KIEs) or deuterated solvents to probe reaction pathways.
  • Side-Reaction Monitoring : Employ LC-MS to detect byproducts (e.g., over-sulfonylated impurities) .
  • Theoretical Alignment : Link findings to sulfonyl-transfer mechanisms in oxazole chemistry .

Q. What conceptual frameworks guide the investigation of this compound’s potential in multi-target drug discovery?

  • Methodological Answer : Anchor studies in polypharmacology theory, focusing on piperazine’s role in modulating GPCRs and ion channels. Prioritize phenotypic screening over target-based assays to capture multi-modal effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.